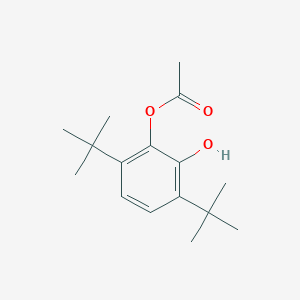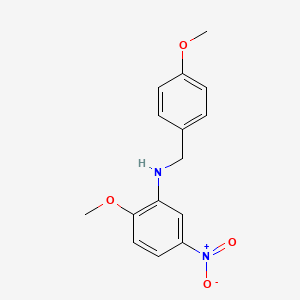
3,6-di-tert-butyl-2-hydroxyphenyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-di-tert-butyl-2-hydroxyphenyl acetate, also known as DTBHPA, is an antioxidant commonly used in scientific research. It is a white crystalline solid with a molecular weight of 326.4 g/mol and a melting point of 135-138°C. DTBHPA is widely used in the field of biochemistry due to its ability to scavenge free radicals and prevent oxidative damage to cells.
Mechanism of Action
3,6-di-tert-butyl-2-hydroxyphenyl acetate exerts its antioxidant effects through a variety of mechanisms. It is able to scavenge free radicals, preventing them from causing oxidative damage to cells. 3,6-di-tert-butyl-2-hydroxyphenyl acetate also enhances the activity of other antioxidants, such as vitamin E, by regenerating them after they have neutralized free radicals.
Biochemical and Physiological Effects
3,6-di-tert-butyl-2-hydroxyphenyl acetate has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 3,6-di-tert-butyl-2-hydroxyphenyl acetate is able to prevent oxidative damage to lipids, proteins, and DNA. Animal studies have shown that 3,6-di-tert-butyl-2-hydroxyphenyl acetate is able to reduce oxidative stress and inflammation, and may have therapeutic effects in a variety of diseases.
Advantages and Limitations for Lab Experiments
3,6-di-tert-butyl-2-hydroxyphenyl acetate has several advantages for use in lab experiments. It is a stable compound that is easily synthesized, and has been extensively studied for its antioxidant properties. However, 3,6-di-tert-butyl-2-hydroxyphenyl acetate does have some limitations. It has a relatively low solubility in water, which can make it difficult to use in certain experimental settings. Additionally, 3,6-di-tert-butyl-2-hydroxyphenyl acetate has been shown to have some cytotoxic effects at high concentrations, which can limit its use in certain cell culture experiments.
Future Directions
There are several potential future directions for research on 3,6-di-tert-butyl-2-hydroxyphenyl acetate. One area of interest is investigating its potential therapeutic effects in various diseases. For example, 3,6-di-tert-butyl-2-hydroxyphenyl acetate has been shown to have anti-cancer effects in animal studies, and further research could explore its potential as a cancer treatment. Additionally, research could investigate the use of 3,6-di-tert-butyl-2-hydroxyphenyl acetate in combination with other antioxidants or drugs to enhance its therapeutic effects. Finally, further studies could investigate the mechanisms by which 3,6-di-tert-butyl-2-hydroxyphenyl acetate exerts its antioxidant effects, which could lead to the development of new antioxidant therapies.
Synthesis Methods
3,6-di-tert-butyl-2-hydroxyphenyl acetate can be synthesized through a simple two-step process. First, p-tert-butylphenol is reacted with acetic anhydride to form p-tert-butylphenyl acetate. This intermediate is then reacted with hydrochloric acid to form 3,6-di-tert-butyl-2-hydroxyphenyl acetate.
Scientific Research Applications
3,6-di-tert-butyl-2-hydroxyphenyl acetate has been extensively used in scientific research for its antioxidant properties. It is commonly used to protect cells from oxidative damage in vitro, and has been shown to be effective in preventing lipid peroxidation and DNA damage. 3,6-di-tert-butyl-2-hydroxyphenyl acetate has also been used in animal studies to investigate its potential therapeutic effects in a variety of diseases, including cancer, Alzheimer's disease, and diabetes.
properties
IUPAC Name |
(3,6-ditert-butyl-2-hydroxyphenyl) acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24O3/c1-10(17)19-14-12(16(5,6)7)9-8-11(13(14)18)15(2,3)4/h8-9,18H,1-7H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUYLALHUQXXUMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=CC(=C1O)C(C)(C)C)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,6-Ditert-butyl-2-hydroxyphenyl acetate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(4-{[(1,3-benzodioxol-5-ylamino)carbonothioyl]amino}phenyl)acetic acid](/img/structure/B5780518.png)
![2-methoxy-6-[(4-methyl-1-piperazinyl)methyl]-4-nitrophenol](/img/structure/B5780521.png)
![N-[6-chloro-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]propanamide](/img/structure/B5780522.png)

![1-cyclopropyl-3-[5-(2-nitrophenyl)-2-furyl]-2-propen-1-one](/img/structure/B5780531.png)


![N-[2-(1-azepanyl)-2-oxoethyl]-N-(2,6-dimethylphenyl)methanesulfonamide](/img/structure/B5780560.png)

![{1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-indol-3-yl}(phenyl)methanone](/img/structure/B5780577.png)
